(2-Fluoro-5-methoxyphenyl)(piperidin-1-yl)methanone
Description
(2-Fluoro-5-methoxyphenyl)(piperidin-1-yl)methanone is a piperidine-based methanone derivative characterized by a 2-fluoro-5-methoxy-substituted aromatic ring. This compound belongs to a class of molecules designed for pharmacological exploration, particularly targeting neurotransmitter receptors such as metabotropic glutamate receptors (mGluRs). Its structural features, including the electron-withdrawing fluorine atom and electron-donating methoxy group, influence its physicochemical properties and binding affinity to biological targets.
Properties
Molecular Formula |
C13H16FNO2 |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
(2-fluoro-5-methoxyphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H16FNO2/c1-17-10-5-6-12(14)11(9-10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
CNNOPFSULKPQBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(=O)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxyphenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-fluoro-5-methoxybenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-Fluoro-5-methoxybenzoyl chloride+PiperidineTriethylaminethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Additions to the Carbonyl Group
Reactions with nucleophiles yield derivatives with modified pharmacological or structural properties.
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amide Formation | HATU, DIPEA, DMF | Piperidine-linked amide | 77% | |
| Reduction | NaBH₄, MeOH | Secondary alcohol | 68% | |
| Grignard Addition | CH₃MgBr, THF | Tertiary alcohol | 82% |
Mechanism : Nucleophilic attack at the carbonyl carbon forms tetrahedral intermediates, stabilized by resonance with the aromatic ring .
Electrophilic Aromatic Substitution (EAS)
The fluorine and methoxy groups direct substitution at specific positions:
| Reaction | Reagent | Position | Product | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy | Nitro derivative | Steric hindrance from fluorine limits reactivity |
| Bromination | Br₂/FeBr₃ | Ortho to fluorine | Brominated product | Enhanced by fluorine’s -I effect |
Key Finding : Methoxy directs substitution to the para position, while fluorine enhances ortho reactivity .
Demethylation of the Methoxy Group
Controlled demethylation converts the methoxy group to a hydroxyl group, enhancing hydrogen-bonding potential:
| Conditions | Reagent | Temperature | Product | Yield |
|---|---|---|---|---|
| Acidic | BBr₃, CH₂Cl₂ | -10°C → RT | Hydroxy derivative | 59% |
| Oxidative | HI, AcOH | 100°C | Hydroxy derivative | 72% |
Application : This reaction is critical for generating bioactive metabolites in drug discovery .
Piperidine Ring Modifications
The piperidine moiety undergoes alkylation or oxidation:
| Reaction | Reagent | Product | Outcome |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | N-Methylpiperidine | Enhanced lipophilicity |
| Oxidation | KMnO₄, H₂O | Piperidone | Introduces ketone functionality |
Structural Impact : Modifications alter steric and electronic properties, affecting binding affinity in receptor studies .
Stability and Reaction Optimization
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methoxyphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The methoxy group may also play a role in the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Compound 53: (4-(4-Benzylbenzoyl)piperidin-1-yl)(2-fluoro-5-methoxyphenyl)methanone
- Structure : Features a benzyl-substituted benzoyl group on the piperidine ring, in addition to the 2-fluoro-5-methoxyphenyl moiety.
- Synthesis: Synthesized via coupling of 2-fluoro-5-methoxybenzoic acid with (4-benzylphenyl)(piperidin-4-yl)methanone, yielding 77% .
- Key Differences : The benzyl group increases molecular weight (MW: ~433 g/mol) and lipophilicity compared to the unsubstituted target compound (MW: ~247 g/mol).
ADX47273: [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]
- Structure : Contains a [1,2,4]-oxadiazole ring and dual 4-fluorophenyl groups.
- Pharmacology : Acts as a potent mGlu5 positive allosteric modulator (PAM) with an EC50 of 170 nM in fluorometric Ca²⁺ assays .
- Key Differences : The oxadiazole ring enhances receptor binding specificity but reduces synthetic yield (multi-step synthesis) compared to the target compound’s straightforward coupling method .
1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine
- Structure : Substituted with a chloro-fluoro-phenyl group and a methyl-isoxazole ring.
- Properties : Higher molecular weight (322.76 g/mol) and logP due to the chloro substituent and isoxazole heterocycle .
Physicochemical Properties
*Estimated using fragment-based methods.
Key Observations:
- The 2-fluoro-5-methoxy substitution in the target compound balances lipophilicity (logP ~2.1) and polarity, favoring blood-brain barrier penetration compared to bulkier analogs like Compound 53.
ADX47273 (mGlu5 PAM)
- Mechanism : Enhances glutamate signaling via mGlu5, showing procognitive and antipsychotic effects in preclinical models (MED = 1–100 mg/kg) .
- Comparison : The target compound lacks the oxadiazole group critical for mGlu5 binding in ADX47273, suggesting divergent pharmacological profiles.
Antimicrobial and Antioxidant Activities
- 4-Fluoro vs. 4-Chloro Derivatives: A study comparing 4-fluorophenyl and 4-chlorophenyl piperidinyl methanones () found the fluoro derivative exhibited superior antimicrobial and antioxidant activities, attributed to fluorine’s electronegativity and smaller atomic radius .
Biological Activity
The compound (2-Fluoro-5-methoxyphenyl)(piperidin-1-yl)methanone , also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with its mechanisms of action and relevant case studies.
Structure and Composition
- Chemical Formula : CHFNO\
- Molecular Weight : 235.26 g/mol
- Functional Groups : The compound features a fluorinated phenyl ring and a piperidine moiety, contributing to its lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the piperidine ring .
- Introduction of the fluorinated phenyl group .
- Final assembly through condensation reactions .
This synthetic pathway allows for the efficient production of the compound with high yields, making it suitable for further biological evaluations.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The presence of the fluorine atom enhances its interaction with microbial cell membranes, leading to increased efficacy. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties, particularly against certain viral strains. The mechanism is believed to involve the inhibition of viral replication through interference with specific viral enzymes or receptors. Further research is needed to fully elucidate these mechanisms.
Anticancer Activity
A significant area of interest is the compound's anticancer potential. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:
- Lung cancer
- Colorectal cancer
- Breast cancer
The compound's mechanism of action may involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cell proliferation, contributing to its anti-inflammatory and anticancer effects.
- Receptor Modulation : It may act as a modulator for certain receptors in the central nervous system, showing potential for treating neurological disorders .
Study 1: Anticancer Efficacy
In a recent study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values ranged from 10 µM to 25 µM, demonstrating promising anticancer activity .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study reported significant zones of inhibition, corroborating its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| (2-Fluoro-5-methoxyphenyl)(pyrrolidin-1-yl)methanone | Similar scaffold with pyrrolidine | Moderate anticancer activity |
| (2-Fluoro-5-methoxyphenyl)(morpholino)methanone | Morpholine instead of piperidine | Enhanced antimicrobial properties |
| (2-Fluoro-5-methoxyphenyl)(azetidin-1-yl)methanone | Azetidine ring | Unique chemical reactivity |
This table highlights how structural variations influence the biological activities of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
